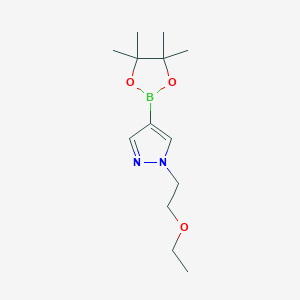
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
描述
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C13H23BN2O3 and a molecular weight of 266.14 . It is used in various chemical reactions and can be procured from suppliers for use in research and development .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole ring substituted with an ethoxyethyl group and a tetramethyl dioxaborolane group . The exact 3D conformation would depend on the specific spatial arrangement of these groups around the pyrazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . For accurate data, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier.科学研究应用
Synthesis and Characterization
- Researchers have conducted studies on compounds similar to 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, focusing on their synthesis and characterization. For example, Liao et al. (2022) explored the synthesis and characterization of a similar compound, using X-ray diffraction and Density Functional Theory (DFT) for molecular structure analysis (Liao, Liu, Wang, & Zhou, 2022). Additionally, Yang et al. (2021) confirmed the structure of a related compound through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, providing insights into the molecular electrostatic potential and molecular conformations (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Synthesis of Intermediates
- The synthesis of intermediates for biologically active compounds, such as crizotinib, involves compounds like 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Kong et al. (2016) detailed a three-step synthesis process for a similar compound, highlighting its importance as an intermediate in the synthesis of various biologically active substances (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Role in Conjugated Polymers
- Compounds related to 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are used in the synthesis of conjugated polymers. Welterlich, Charov, and Tieke (2012) synthesized deeply colored polymers using similar compounds, emphasizing their role in developing materials with specific optical properties (Welterlich, Charov, & Tieke, 2012).
Suzuki Coupling Applications
- These compounds are also utilized in Suzuki coupling reactions, which are crucial for synthesizing medicinally important compounds. Bethel et al. (2012) developed an improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines, using a boronic ester similar to the one , showcasing its applicability in high-throughput chemistry and large-scale synthesis (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).
安全和危害
属性
IUPAC Name |
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O3/c1-6-17-8-7-16-10-11(9-15-16)14-18-12(2,3)13(4,5)19-14/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOQBMUTSAIQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

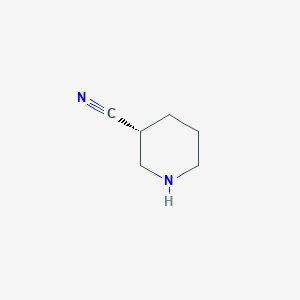
![[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride](/img/structure/B1404011.png)
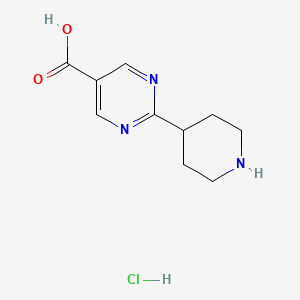

![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)

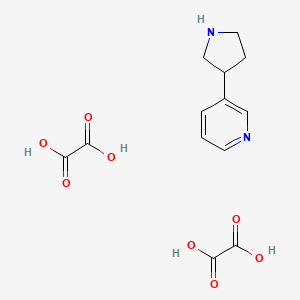
![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
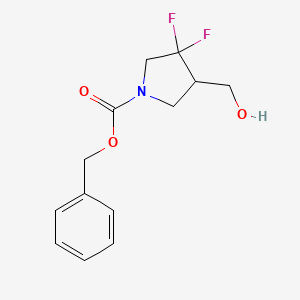
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)
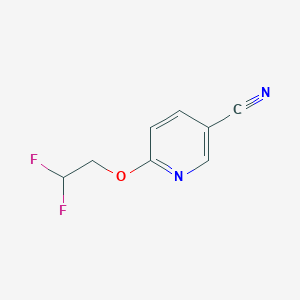
![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)
![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)